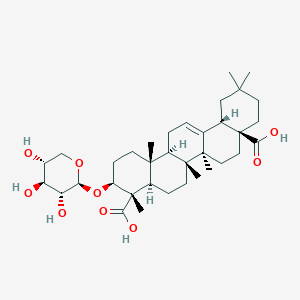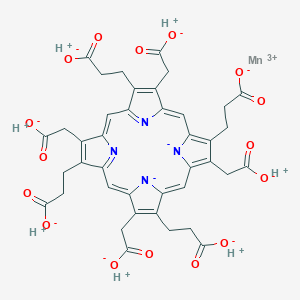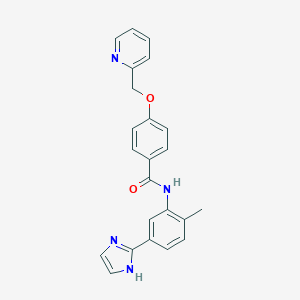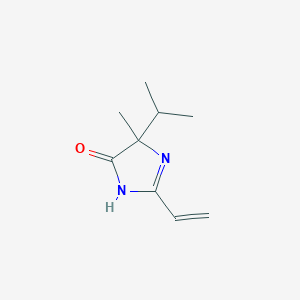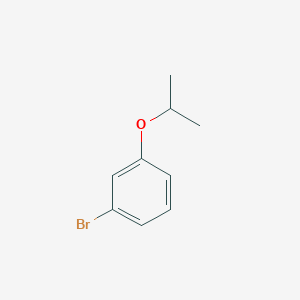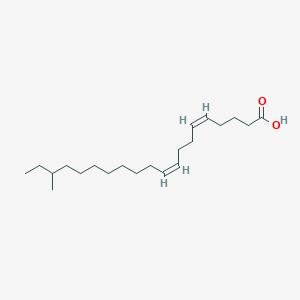
18-Methyl-5,9-eicosadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Methyl-5,9-eicosadienoic acid (Mead acid) is a polyunsaturated fatty acid that is present in small amounts in mammalian tissues and is synthesized from dietary linoleic acid. Mead acid has been found to have various important roles in biological processes, including cell signaling, inflammation, and immune function.
作用機序
The mechanism of action of Mead acid is not fully understood, but it is believed to be related to its ability to modulate the activity of various enzymes and signaling pathways. Mead acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Mead acid has also been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
生化学的および生理学的効果
Mead acid has various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Mead acid has also been shown to improve insulin sensitivity and reduce blood glucose levels. Additionally, Mead acid has been found to have a positive effect on immune function, improving the activity of natural killer cells and T cells. Mead acid has also been shown to have a positive effect on brain health, improving cognitive function and reducing the risk of neurodegenerative diseases.
実験室実験の利点と制限
Mead acid has several advantages for lab experiments. It is readily available and can be synthesized from linoleic acid, which is widely available. Mead acid is also stable and can be stored for long periods without degradation. However, Mead acid has some limitations for lab experiments. It is expensive to synthesize, and its low abundance in mammalian tissues makes it difficult to obtain in large quantities.
将来の方向性
There are several future directions for Mead acid research. One area of interest is the role of Mead acid in the regulation of lipid metabolism and its potential use in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of Mead acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to elucidate the mechanism of action of Mead acid and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, Mead acid is a polyunsaturated fatty acid that has various important roles in biological processes. It is synthesized from linoleic acid and has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-atherosclerotic properties. Mead acid has also been shown to have a positive effect on immune function and brain health. Further research is needed to fully understand the mechanism of action of Mead acid and its potential therapeutic applications in various diseases.
合成法
Mead acid is synthesized from linoleic acid, an essential fatty acid that is obtained from the diet. The conversion of linoleic acid to Mead acid occurs via a series of enzymatic reactions that involve desaturation and elongation. The first step involves the desaturation of linoleic acid to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then elongated to dihomo-gamma-linolenic acid (DGLA) by the enzyme elongase. Finally, DGLA is desaturated to Mead acid by the enzyme delta-5-desaturase.
科学的研究の応用
Mead acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-atherosclerotic properties. Mead acid has also been shown to have a positive effect on immune function and brain health. Studies have suggested that Mead acid may be useful in the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.
特性
CAS番号 |
133530-15-1 |
|---|---|
製品名 |
18-Methyl-5,9-eicosadienoic acid |
分子式 |
C21H38O2 |
分子量 |
322.5 g/mol |
IUPAC名 |
(5Z,9Z)-18-methylicosa-5,9-dienoic acid |
InChI |
InChI=1S/C21H38O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h4-5,11,13,20H,3,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-4-,13-11- |
InChIキー |
ZCRBEWRYMZXYQH-UHFFFAOYSA-N |
異性体SMILES |
CCC(C)CCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
正規SMILES |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
同義語 |
18-Me-5,9-EIDA 18-methyl-5,9-eicosadienoic acid 18-methyl-5,9-icosadienoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



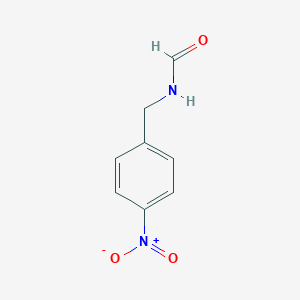
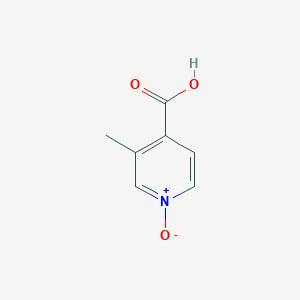
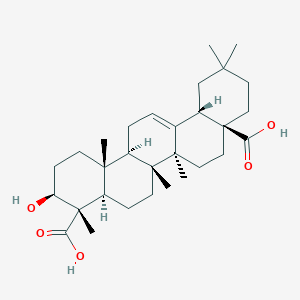
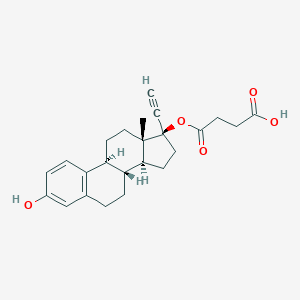
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
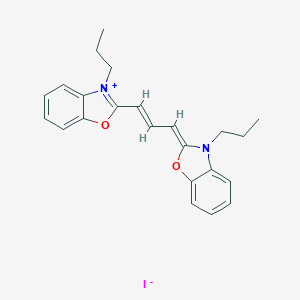
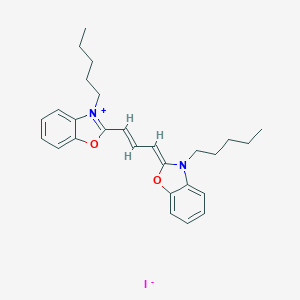
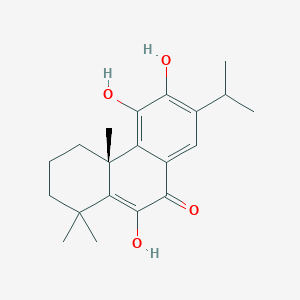
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
